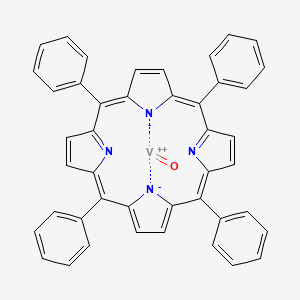

Óxido de vanadio(IV) 5,10,15,20-tetrafenil-21H,23H-porfina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide is a complex organometallic compound with the molecular formula C44H28N4OV. It is known for its unique structure, which includes a vanadium(IV) oxide center coordinated to a tetraphenylporphyrin ligand.

Aplicaciones Científicas De Investigación

5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide has a wide range of scientific research applications:

Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.

Chemical Sensing: Thin films of this compound are employed in gas sensors for detecting gases like methane.

Materials Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.

Biomedical Research: Studies are exploring its potential as a therapeutic agent due to its redox properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide typically involves the following steps:

Preparation of Tetraphenylporphyrin: This is usually synthesized through the condensation of benzaldehyde with pyrrole in the presence of an acid catalyst, followed by oxidation.

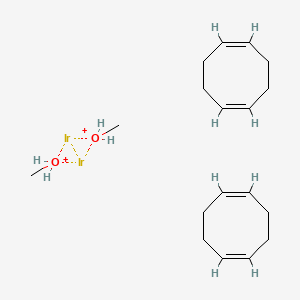

Metallation: The tetraphenylporphyrin is then metallated with a vanadium(IV) salt, such as vanadyl sulfate or vanadyl acetylacetonate, under reflux conditions in a suitable solvent like chloroform or dichloromethane.

Oxidation: The final step involves the oxidation of the vanadium center to form the vanadium(IV) oxide complex.

Industrial Production Methods

While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: The vanadium center can undergo redox reactions, switching between different oxidation states.

Substitution Reactions: The phenyl groups and the porphyrin ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and hydrazine are typical reducing agents.

Solvents: Chloroform, dichloromethane, and toluene are frequently used solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of higher oxidation state vanadium complexes, while substitution reactions can result in modified porphyrin ligands .

Mecanismo De Acción

The mechanism of action of 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide involves its ability to undergo redox reactions. The vanadium center can switch between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and its ability to interact with various molecular targets and pathways .

Comparación Con Compuestos Similares

Similar Compounds

Vanadyl Phthalocyanine: Another vanadium-based compound with similar catalytic properties.

Tetraphenylporphyrin Iron(III) Chloride: A similar porphyrin complex with an iron center.

Octaethylporphyrin Nickel(II): A nickel-based porphyrin complex with comparable structural features.

Uniqueness

5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide is unique due to its specific combination of a vanadium(IV) oxide center and a tetraphenylporphyrin ligand. This combination imparts distinct redox properties and catalytic activity, making it particularly useful in applications such as gas sensing and catalysis .

Propiedades

IUPAC Name |

oxovanadium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;/q-2;;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCQRRQLLCXEFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O=[V+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28N4OV |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does incorporating 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide into a mesoporous silica material affect its electrochemical properties?

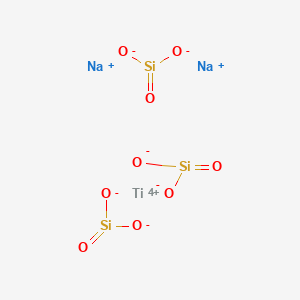

A1: Research indicates that incorporating 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide into a mesoporous silica material like SBA-15 significantly improves its electrochemical performance. [] This enhancement stems from improved electrical conductivity and enhanced charge transfer processes within the mesoporous structure. Consequently, the material exhibits higher current densities associated with oxidation and reduction processes. []

Q2: What are the potential photoelectrochemical applications of 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide supported on silica?

A2: Studies have demonstrated that 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide, particularly when supported on silica, exhibits promising photoelectrocatalytic activity. [] This means that the material can utilize light energy to drive electrochemical reactions. This property, combined with its n-type semiconductivity, makes it a potential candidate for applications like photocatalysis and solar energy conversion. []

Q3: What is the significance of studying the diffusion coefficient of 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide?

A3: Understanding the diffusion coefficient of 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide, especially at infinite dilution in solvents like propan-2-one, provides insights into its mobility and interaction with the surrounding environment. [] This information is crucial for predicting its behavior in various applications, including its effectiveness as a catalyst and its transport properties in different media.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol](/img/structure/B1143595.png)

![(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1143597.png)